1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
CAS No.: 77264-89-2
Cat. No.: VC1991173
Molecular Formula: C20H21NO2
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77264-89-2 |
|---|---|
| Molecular Formula | C20H21NO2 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one |
| Standard InChI | InChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
| Standard InChI Key | VYTXCPHULMDKCP-UHFFFAOYSA-N |
| SMILES | C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Structure
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one features a spirocyclic structure with a central spiro carbon atom that connects a chroman ring system to a piperidine ring. The piperidine nitrogen is substituted with a benzyl group, while the chroman portion contains a ketone functionality at the 4-position. This unique three-dimensional architecture contributes to its potential biological activity and pharmacological significance .
The structural representation can be described as follows:
-
A chroman-4-one (benzopyran-4-one) structure
-
A piperidine ring connected via a spiro junction at the 2-position of the chroman ring and the 4'-position of the piperidine
-
A benzyl group attached to the nitrogen atom of the piperidine ring
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one:
The compound's moderate lipophilicity (LogP value of 2.99) and absence of hydrogen bond donors suggest it may have favorable membrane permeability properties, potentially contributing to its bioavailability in biological systems .
Synthesis Methods
Recent Synthetic Developments
Recent literature reports the synthesis of structurally related spiro[chromane-2,4'-piperidin]-4(3H)-one derivatives with potential anti-tuberculosis activity. Chitti et al. have synthesized numerous novel derivatives of this structural class, as reported in their 2022 publication . Their synthetic approach likely involved:
-
Formation of the spirocyclic core structure
-
Structural modifications to optimize biological activity
-
Characterization via analytical methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry
The relatively recent developments in the synthesis of these spiro compounds highlight ongoing interest in this structural class for potential therapeutic applications.
Biological Activities
Anti-Tuberculosis Activity
The most significant biological activity reported for compounds structurally related to 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one is their potential anti-tuberculosis (anti-TB) efficacy. Chitti et al. investigated a series of spiro[chromane-2,4'-piperidin]-4(3H)-one derivatives against Mycobacterium tuberculosis (Mtb) strain H37Ra .
Their findings indicated that:
-
One derivative, designated as PS08, demonstrated the greatest inhibition among the compounds tested
-
PS08 had a Minimum Inhibitory Concentration (MIC) value of 3.72 μM
-
This was compared to the reference drug isoniazid (INH), which has a MIC value of 0.09 μM
While PS08's activity was less potent than the established anti-TB drug isoniazid, this research demonstrates the potential of this structural class in anti-tuberculosis drug development.
Structure-Activity Relationships
Structural Features and Activity
The biological activity of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one and related compounds is likely influenced by several key structural features:
-
The spirocyclic scaffold provides a rigid three-dimensional architecture that may enhance binding specificity to biological targets
-
The benzyl substituent on the piperidine nitrogen contributes to lipophilicity and may influence binding interactions
-
The ketone functionality at the 4-position of the chroman ring represents a potential hydrogen bond acceptor site
-
The oxygen atom in the chroman ring may participate in hydrogen bonding interactions with biological targets
Comparison with Related Compounds
When compared to related compounds, several structural insights emerge:
-
Spiro[chroman-2,4'-piperidin]-4-one derivatives with various substitution patterns have shown differing levels of anti-tuberculosis activity, indicating the importance of specific substituents for optimizing biological activity
-
The 1''-Benzylspiro[chroman-2,4''-piperidine] analog (CAS: 81109-74-2), which lacks the ketone at the 4-position, has a different biological activity profile, highlighting the potential importance of the carbonyl group for specific activities
-
Comparison with benzisoxazole-piperidine hybrids suggests that the rigid spirocyclic structure may enhance binding affinity through reduced conformational flexibility
Analytical Characterization
Spectroscopic Analysis
Characterization of 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one typically involves multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H-NMR spectroscopy identifies proton environments
-
¹³C-NMR spectroscopy confirms carbon framework and functional groups
-
-
Mass Spectrometry:
-
Confirms molecular weight (expected m/z value of 307.4)
-
Fragmentation patterns provide structural information
-
-
Infrared (IR) Spectroscopy:
-
Characterizes functional groups, particularly the C=O stretching vibration of the ketone group
-
Identification Parameters
The compound can be uniquely identified using several parameters:
Table 2: Identification Parameters for 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
These identifiers are essential for unambiguous identification in chemical databases and literature.
Research Limitations and Future Directions
Current Research Limitations
Despite its potential pharmaceutical applications, research on 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one has several limitations:
-
Limited published data on specific biological activities directly attributed to this exact compound
-
Incomplete understanding of its mechanisms of action at the molecular level
-
Relatively sparse information on structure-activity relationships
-
Limited exploration of potential synthetic modifications to enhance biological activity
Future Research Directions
Several promising research directions could expand our understanding of this compound:
-
Comprehensive structure-activity relationship studies examining the effect of various substituents on the chroman and piperidine portions
-
Detailed mechanistic studies to elucidate its mode of action against Mycobacterium tuberculosis and other potential targets
-
Investigation of additional biological activities beyond anti-tuberculosis effects
-
Development of more efficient synthetic routes to facilitate larger-scale production
-
Exploration of potential combination therapies with established drugs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume